molecular formula C16H15N3 B5570349 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile

Cat. No.: B5570349
M. Wt: 249.31 g/mol
InChI Key: LNXBOPLUVQMAIN-UHFFFAOYSA-N
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Description

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile, commonly referred to as SPIN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and catalysis.

Scientific Research Applications

Synthesis and Structural Studies

  • Spirocyclic Systems Synthesis : Research by Kisel et al. (2002) highlights the synthesis of derivatives of heterospiro systems, leading to previously undescribed condensed spirocyclic systems. This includes the formation of spiro[5H-isoquino[2,3-a]quinazoline-7,1'-cyclopentane] and spiro[4H-thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-6,1'-cyclopentane], demonstrating the versatility of spirocyclic compounds in creating novel chemical entities with potentially unique properties (Kisel, Kostyrko, & Kovtunenko, 2002).

  • 1,3-Dipolar Cycloaddition : Stegmann, Uebelhart, and Heimgartner (1983) reported the synthesis of spiro 3-Oxazolines through 1,3-dipolar cycloaddition, showcasing the chemical reactivity and potential for generating diverse spirocyclic structures. This work further emphasizes the synthetic utility of spirocyclic compounds in constructing complex molecular architectures (Stegmann, Uebelhart, & Heimgartner, 1983).

  • Tandem Double Cycloaddition : Shi, Sun, and Yan (2017) developed a method involving tandem double [3 + 2] cycloaddition reactions, leading to the synthesis of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. This process highlights the complexity achievable in spirocyclic compounds synthesis and the potential for creating biologically active molecules (Shi, Sun, & Yan, 2017).

Properties

IUPAC Name

2-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-10-13(11-18)15-14-6-2-1-5-12(14)9-16(19-15)7-3-4-8-16/h1-2,5-6,19H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBOPLUVQMAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=C(C#N)C#N)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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